molecular formula C12H14O6 B14010202 Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate CAS No. 63569-70-0

Dimethyl 1,4-dioxooctahydropentalene-2,5-dicarboxylate

Katalognummer: B14010202
CAS-Nummer: 63569-70-0
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: JWSDLMRGFPUVFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate is a chemical compound with the molecular formula C12H14O6. It is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .

Vorbereitungsmethoden

The synthesis of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves specific reaction conditions and routes. One common method includes the reaction of appropriate precursors under controlled conditions to yield the desired compound. Industrial production methods often involve optimizing these reactions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research. It is used in chemistry for the synthesis of other complex molecules. In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological systems. Industrial applications include its use as an intermediate in the production of various chemicals .

Wirkmechanismus

The mechanism of action of dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the context of its use .

Vergleich Mit ähnlichen Verbindungen

Dimethyl 1,4-dioxo-2,3,3a,5,6,6a-hexahydropentalene-2,5-dicarboxylate can be compared with similar compounds such as dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethyl 2-(5,6-dimethyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. These compounds share structural similarities but differ in their specific properties and applications .

Eigenschaften

CAS-Nummer

63569-70-0

Molekularformel

C12H14O6

Molekulargewicht

254.24 g/mol

IUPAC-Name

dimethyl 3,6-dioxo-1,2,3a,4,5,6a-hexahydropentalene-2,5-dicarboxylate

InChI

InChI=1S/C12H14O6/c1-17-11(15)7-3-5-6(9(7)13)4-8(10(5)14)12(16)18-2/h5-8H,3-4H2,1-2H3

InChI-Schlüssel

JWSDLMRGFPUVFS-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1CC2C(C1=O)CC(C2=O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.